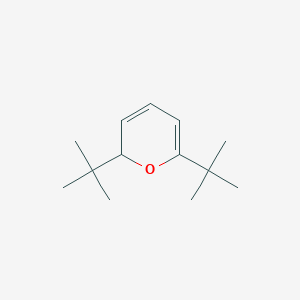
2,6-Di-tert-butylpyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butylpyran is an organic compound characterized by the presence of two tert-butyl groups attached to a pyran ring. This compound is known for its unique structural properties and its applications in various fields of scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butylpyran typically involves the alkylation of pyran with tert-butyl groups. One common method is the reaction of pyran with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
2,6-Di-tert-butylpyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyran derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Sodium methoxide, lithium diisopropylamide, anhydrous conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced pyran derivatives.
Substitution: Functionalized pyran derivatives with various substituents.
科学研究应用
2,6-Di-tert-butylpyran has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules. It serves as a precursor for the preparation of various functionalized pyran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 2,6-Di-tert-butylpyran involves its interaction with specific molecular targets and pathways. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity to target molecules. The pyran ring can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological or chemical effects.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylpyridine: Similar in structure but contains a pyridine ring instead of a pyran ring. Known for its use as a non-nucleophilic base in organic synthesis.
2,4,6-Tri-tert-butylpyridine: Contains three tert-butyl groups attached to a pyridine ring. Used as a bulky base in organic reactions.
2,6-Di-tert-butyl-4-methylpyridine: Contains an additional methyl group on the pyridine ring. Used in various organic transformations.
Uniqueness
2,6-Di-tert-butylpyran is unique due to the presence of the pyran ring, which imparts different chemical properties compared to pyridine derivatives. The pyran ring can participate in different types of reactions, making it a versatile compound for various applications in research and industry.
属性
分子式 |
C13H22O |
|---|---|
分子量 |
194.31 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-2H-pyran |
InChI |
InChI=1S/C13H22O/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6/h7-10H,1-6H3 |
InChI 键 |
KCUIIVDHDWZNAQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1C=CC=C(O1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


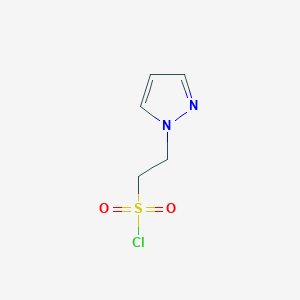
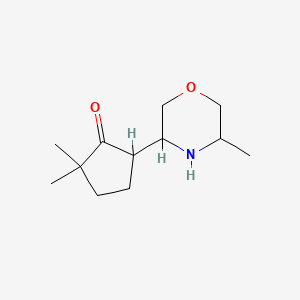
![4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13065395.png)
![3-[(5Z)-4-oxo-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-3-yl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13065396.png)

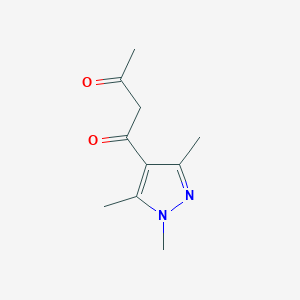
![tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13065408.png)

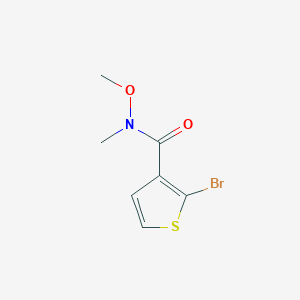
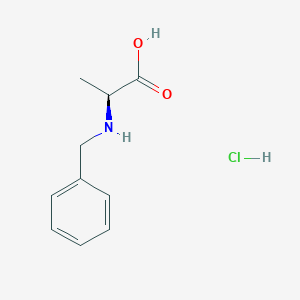
![8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13065438.png)
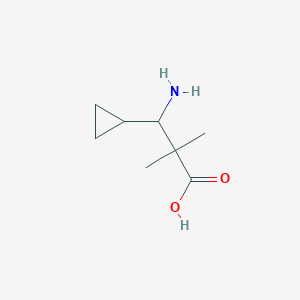

![5-Bromo-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065459.png)
